1,1,1,2,3,4,4,4-Octafluorobutane (CAS 75995-72-1), commonly designated as HFC-338mee, is a highly fluorinated hydrofluorocarbon utilized primarily as a precision cleaning solvent, foam blowing agent, and flammability suppressant. Unlike perfluorocarbons (PFCs), it possesses a finite tropospheric lifetime of approximately 11.4 years, offering a more favorable environmental profile while maintaining exceptional chemical inertness and zero ozone depletion potential (ODP) . In industrial procurement, HFC-338mee is prized for its ability to form azeotropic and azeotrope-like blends with aggressive but flammable solvents—such as cyclopentane and trans-1,2-dichloroethylene—rendering the final mixtures non-flammable without compromising solvency power [1].
Procuring generic 'octafluorobutane' or substituting HFC-338mee with its close structural isomers, such as 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc), fundamentally alters process thermodynamics. HFC-338pcc boils at 45 °C, making it too slow-evaporating for rapid precision cleaning and less effective as a primary expansion agent . Furthermore, HFC-338mee is highly unusual among halocarbons because its dl and meso diastereomers exhibit a massive volatility gap, boiling at 41 °C and 25 °C, respectively [1]. Substituting a specific stereoisomeric blend of HFC-338mee with a generic or uncharacterized mixture will lead to unpredictable vapor pressures, erratic foam expansion kinetics, and inconsistent drying times in electronics manufacturing.
HFC-338mee exhibits an exceptionally rare thermodynamic property: its diastereomers have vastly different volatilities. The meso diastereomer boils at approximately 25 °C, while the dl diastereomer boils at 41 °C [1]. In contrast, the dl and meso forms of the comparator halocarbon CFC-132 boil at 59.4 °C and 59.9 °C, respectively—a negligible difference [1].
| Evidence Dimension | Diastereomeric Boiling Point Gap |
| Target Compound Data | HFC-338mee (~16 °C gap: meso at 25 °C vs dl at 41 °C) |
| Comparator Or Baseline | CFC-132 (~0.5 °C gap: dl at 59.4 °C vs meso at 59.9 °C) |
| Quantified Difference | 32-fold greater boiling point separation between stereoisomers. |
| Conditions | Standard atmospheric pressure (1 atm) |
Allows formulators to precisely tune the evaporation rate and vapor pressure of a solvent blend simply by adjusting the diastereomeric ratio, without introducing new chemical species.
When selecting an octafluorobutane isomer for foam blowing or fast-drying solvent applications, the position of the fluorine atoms dictates the thermal profile. 1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338mee, meso form) boils at 25 °C [1]. Its structural isomer, 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc), boils at 45 °C .
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | HFC-338mee (meso form): 25 °C |
| Comparator Or Baseline | HFC-338pcc (1,1,2,2,3,3,4,4-isomer): 45 °C |
| Quantified Difference | 20 °C lower boiling point for the 1,1,1,2,3,4,4,4-isomer. |
| Conditions | Standard atmospheric pressure (1 atm) |
The 25 °C boiling point aligns perfectly with ambient-temperature polyurethane foam expansion and rapid-drying PCB defluxing, whereas the 45 °C isomer requires additional thermal energy to volatilize.
High-solvency industrial cleaners like trans-1,2-dichloroethylene and cyclopentane are highly flammable, limiting their safe deployment. The addition of HFC-338mee as an inerting agent creates azeotropic or azeotrope-like compositions that completely suppress the flash point. Blends containing effective amounts of HFC-338mee with these flammable solvents pass the Flame Extension Test (ASTM D-3065) and Flash Point-Tag Closed Cup Test (ASTM D-56-82) while maintaining a Kauri-Butanol (KB) solvency value of at least 40 [1].
| Evidence Dimension | Flash Point / Flammability |
| Target Compound Data | HFC-338mee + trans-1,2-dichloroethylene blend (Non-flammable, KB > 40) |
| Comparator Or Baseline | Pure trans-1,2-dichloroethylene (Highly flammable) |
| Quantified Difference | Complete suppression of flash point while retaining high organic solvency (KB > 40). |
| Conditions | ASTM D-3065 (Flame Extension) and ASTM D-56-82 (Flash Point-Tag Closed Cup) |
Enables procurement of aggressive cleaning solvents for industrial environments without triggering strict hazardous-flammability storage and handling regulations.
Formulated as an azeotrope with trans-1,2-dichloroethylene to remove solder flux from printed circuit boards (PCBs), where HFC-338mee provides rapid evaporation (due to its low boiling point) and eliminates the fire hazard of the primary solvent [1].
Used as a co-blowing agent alongside cyclopentane. The ~25 °C boiling point of the meso diastereomer is ideal for initiating cellular expansion at room temperature, while its inert nature mitigates the flammability of the hydrocarbon blowing agent [2].
Exploiting the 16 °C boiling point gap between its dl and meso diastereomers to create highly specific, single-component carrier fluids for specialized coatings, where the drying profile must be precisely controlled without using multi-component solvent mixtures [3].